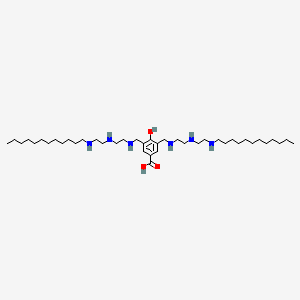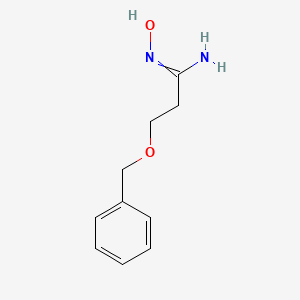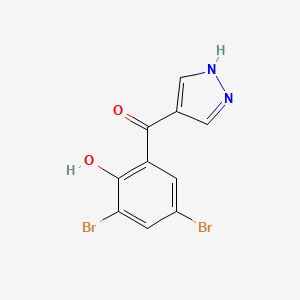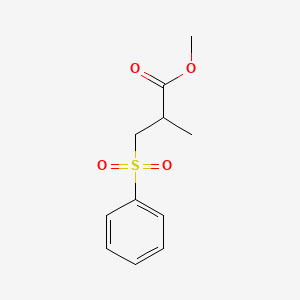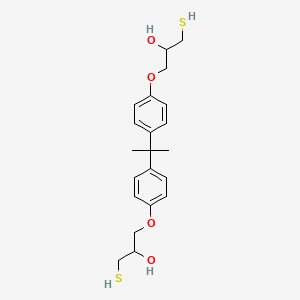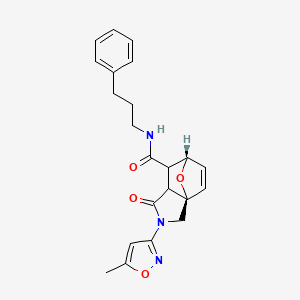
2-(5-methyl-3-isoxazolyl)-3-oxo-N-(3-phenylpropyl)-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-methyl-3-isoxazolyl)-3-oxo-N-(3-phenylpropyl)-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide is a complex organic compound that belongs to the class of isoxazole derivatives. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-(5-methyl-3-isoxazolyl)-3-oxo-N-(3-phenylpropyl)-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide involves multiple steps. One common method includes the [2+3] cycloaddition reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives . This reaction is regioselective and leads to the formation of the desired isoxazole derivative. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the isoxazole ring.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperatures and pressures to optimize the reaction .
Scientific Research Applications
2-(5-methyl-3-isoxazolyl)-3-oxo-N-(3-phenylpropyl)-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in disease processes .
Comparison with Similar Compounds
When compared to other similar compounds, 2-(5-methyl-3-isoxazolyl)-3-oxo-N-(3-phenylpropyl)-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide stands out due to its unique structure and diverse range of applications. Similar compounds include:
- 3-[(5-methyl-3-isoxazolyl)sulfamoyl]-N-(3-phenylpropyl)benzamide
- 3-methyl-5-(3-phenylpropyl)isoxazole
- N-(5-methyl-3-isoxazolyl)-3-phenylbutanamide
These compounds share structural similarities but differ in their specific functional groups and biological activities.
Properties
Molecular Formula |
C22H23N3O4 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
(1R,7S)-3-(5-methyl-1,2-oxazol-3-yl)-4-oxo-N-(3-phenylpropyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide |
InChI |
InChI=1S/C22H23N3O4/c1-14-12-17(24-29-14)25-13-22-10-9-16(28-22)18(19(22)21(25)27)20(26)23-11-5-8-15-6-3-2-4-7-15/h2-4,6-7,9-10,12,16,18-19H,5,8,11,13H2,1H3,(H,23,26)/t16-,18?,19?,22-/m0/s1 |
InChI Key |
QIMMVMVIMHVXCY-PJJFEIACSA-N |
Isomeric SMILES |
CC1=CC(=NO1)N2C[C@]34C=C[C@H](O3)C(C4C2=O)C(=O)NCCCC5=CC=CC=C5 |
Canonical SMILES |
CC1=CC(=NO1)N2CC34C=CC(O3)C(C4C2=O)C(=O)NCCCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




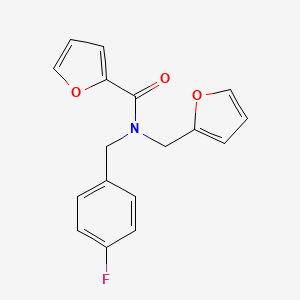

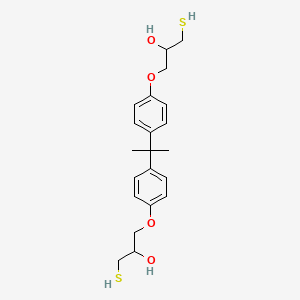
![Methyl 3-[[[(dimethylamino)methylene]amino]sulfonyl]-5-nitro-4-phenoxybenzoate](/img/structure/B13826581.png)
